3-(Benzyloxy)cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzyloxy group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Carboxylic Acid Group: The benzyloxycyclohexane can then be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Industrial Production Methods
While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclohexanecarboxylic acid involves its interaction with various molecular targets. The benzyloxy group can participate in aromatic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzyloxy group, making it less reactive in certain types of reactions.
Benzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
Phenylacetic acid: Similar in having a benzyl group, but differs in the position and type of the carboxylic acid group.
Uniqueness
3-(Benzyloxy)cyclohexanecarboxylic acid is unique due to the combination of a benzyloxy group and a cyclohexane ring with a carboxylic acid group. This structure provides a balance of aromatic and aliphatic characteristics, making it versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-phenylmethoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,15,16) |
InChI Key |
IUDWJLVRLWUUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.